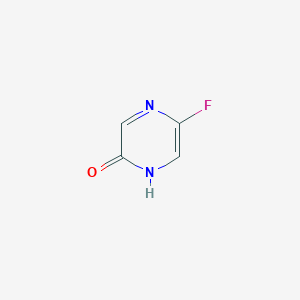

5-Fluoropyrazin-2(1H)-one

Description

5-Fluoropyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a fluorine atom at the 5-position. Pyrazinones are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. The introduction of fluorine, a highly electronegative atom, alters the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

5-fluoro-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQODCEGFPWHSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60784839 | |

| Record name | 5-Fluoropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60784839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33870-92-7 | |

| Record name | 5-Fluoropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60784839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-Fluoropyrazin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. These receptors play an essential role in various types of tumors.

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound exhibits potent FGFR inhibitory activity.

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes. The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt.

Pharmacokinetics

It’s noted that one of the derivatives of this compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization.

Biological Activity

5-Fluoropyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its biological activity, particularly in the realms of antimicrobial and anticancer properties. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological effects associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a fluorine atom at the 5-position. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Sachdeva et al. (2024) explored various derivatives of heterocyclic compounds, including this compound, and assessed their antimicrobial efficacy against several bacterial strains. The results showed that compounds containing the pyrazinone moiety displayed significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 16 | Streptococcus pneumoniae |

| This compound | 64 | Enterococcus faecalis |

The mechanism through which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. Molecular docking studies have suggested that the compound binds effectively to the peptidyl transferase center of the bacterial ribosome, disrupting protein synthesis pathways . This binding affinity is crucial for its potential development as an antibacterial agent.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have been performed to evaluate the safety profile of this compound. Using the MTT assay on HeLa cell lines, it was found that cytotoxicity increased in a dose-dependent manner, with significant effects observed at concentrations above 256 µg/mL. At lower concentrations (below 256 µg/mL), cell viability remained above 85%, indicating a favorable safety margin for therapeutic applications .

Table 2: Cytotoxicity Results of this compound

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 64 | 95 |

| 128 | 90 |

| 256 | 85 |

| >256 | <50 |

Case Studies and Clinical Implications

Case Study: Antibacterial Efficacy

In a clinical setting, researchers evaluated the effectiveness of a series of pyrazine derivatives, including this compound, against multi-drug resistant strains of bacteria. The study highlighted that these compounds not only inhibited bacterial growth but also demonstrated a capacity to prevent biofilm formation, which is critical in treating chronic infections .

Case Study: Anticancer Potential

Further investigations into the anticancer potential of this compound revealed promising results in vitro. The compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent. The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in this compound enhances hydrogen-bond acceptor strength, critical for binding to serine/threonine kinases .

- Solubility vs. Lipophilicity : Chlorinated analogues (e.g., 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one) exhibit higher logP values, favoring blood-brain barrier penetration but requiring formulation aids .

- Synthetic Accessibility: Fluorinated pyrazinones are typically synthesized via nucleophilic fluorination, whereas brominated derivatives require harsher conditions (e.g., NBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.